molecular formula C21H12N3O6PS B1584562 Tris(4-isocyanatophenyl) thiophosphate CAS No. 4151-51-3

Tris(4-isocyanatophenyl) thiophosphate

Cat. No. B1584562
CAS RN: 4151-51-3
M. Wt: 465.4 g/mol
InChI Key: KGLSETWPYVUTQX-UHFFFAOYSA-N
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Description

Tris(4-isocyanatophenyl) thiophosphate , also known by its chemical formula C21H12N3O6PS , is a compound with intriguing properties. It falls within the class of isocyanates and contains both isocyanate and thiophosphate functional groups. The molecular structure consists of three phenyl rings, each bearing an isocyanate group, attached to a central thiophosphate core .


Synthesis Analysis

The synthesis of Tris(4-isocyanatophenyl) thiophosphate involves the reaction of 4-isocyanatophenyl isocyanate with thiophosphoryl chloride . This process results in the formation of the trimeric compound, where three isocyanate groups are linked to the thiophosphate moiety .


Molecular Structure Analysis

The molecular formula C21H12N3O6PS hints at its intricate structure. The three phenyl rings, each carrying an isocyanate group, are connected to a central sulfur atom via phosphorus. The arrangement of atoms in the molecule contributes to its unique properties .


Chemical Reactions Analysis

Tris(4-isocyanatophenyl) thiophosphate participates in various chemical reactions due to its isocyanate functionality. It can undergo polymerization reactions with polyols, leading to the formation of polyurethane networks. Additionally, it reacts with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives .


Physical And Chemical Properties Analysis

  • Concentration : Typically supplied as a solution containing approximately 27% of the compound in ethyl acetate .

Scientific Research Applications

Compatibility with Energetic Materials

  • Study Reference : Fan Minghui (2010)
  • Findings : This research focused on the compatibility of Tris(4-isocyanatophenyl) thiophosphate (TPTI) with energetic materials. It showed that TPTI is compatible with various materials such as 2-NPBA, C2, CL-20, DINA, HMX, FOX-7, FOX-7K, and RDX, but slightly sensitive with FOX-12 and dangerous with DNTF.

Characterization in Model Network Polymers

  • Study Reference : J.-F. Shi et al. (1993)
  • Findings : This study provides insights into the dynamics of crosslinks in a model network polymer involving Tris(4-isocyanatophenyl) thiophosphate. It identified isotropic Brownian reorientations diffusion of the cross-link through 31P NMR spectroscopy.

Crosslinking of Polyvinyl Alcohol Emulsion

  • Study Reference : Xia Chi-dan (2003)
  • Findings : This research explored the crosslinking reaction of polyvinyl alcohol (PVA) emulsion with Tris(4-isocyanatophenyl) thiophosphate (TTPI). It was found that TTPI significantly improves the strength and water-resistance of polyvinyl alcohol glue.

Post-Gelation Reaction Study

  • Study Reference : Z. Petrović et al. (1990)
  • Findings : This study used differential scanning calorimetry to determine conversion in the polycondensation of polyfunctional monomers involving Tris(4-isocyanatophenyl) thiophosphate. It found reasonable agreement between the calorimetry and sol fraction methods for conversion measurement.

Synthesis of Network Polymers

  • Study Reference : Wang Feng-yun (2010)
  • Findings : This study involved the synthesis of Tris(4-maleylaminophenyl)thiophosphate from Tris(4-aminophenyl)thiophosphate (TPTA), providing a key insight into the chemical synthesis and characterization of thiophosphate derivatives.

Safety And Hazards

  • Disposal : Follow local regulations for hazardous waste disposal .

properties

IUPAC Name

tris(4-isocyanatophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N3O6PS/c25-13-22-16-1-7-19(8-2-16)28-31(32,29-20-9-3-17(4-10-20)23-14-26)30-21-11-5-18(6-12-21)24-15-27/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLSETWPYVUTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OP(=S)(OC2=CC=C(C=C2)N=C=O)OC3=CC=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N3O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063320
Record name Tris(4-isocyanatophenyl) thiophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-isocyanatophenyl) thiophosphate

CAS RN

4151-51-3
Record name Phenol, 4-isocyanato-, 1,1′,1′′-phosphorothioate
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Record name Tris(4-isocyanatophenyl) thiophosphate
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Record name Phenol, 4-isocyanato-, 1,1',1''-phosphorothioate
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Record name Tris(4-isocyanatophenyl) thiophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(p-isocyanatophenyl) thiophosphate
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Record name TRIS(4-ISOCYANATOPHENYL) THIOPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
LC Dickinson, JCW Chien… - Makromolekulare …, 1990 - Wiley Online Library
13 C‐ and 31 P‐NMR spin lattice relaxation in the rotating frame have been measured on a series of networks prepared from monodisperse and deliberately bimodal poly(propylene …
Number of citations: 0 onlinelibrary.wiley.com
C Feger, S Molis, SL Hsu, WJ MacKnight - Macromolecules, 1984 - ACS Publications
Model networks based on a, tv-dihydroxypoly (propyIene oxides) and tris (4-isocyanatophenyl) thiophosphate were prepared. The curing kinetics were followed up to 97% conversion …
Number of citations: 28 pubs.acs.org
C Feger, WJ MacKnight - Macromolecules, 1985 - ACS Publications
The increase of the glass transition temperature during the isothermal cure of a model network formed by the reaction of a, w-dihydroxypoly (propylene oxide) with tris (4-…
Number of citations: 54 pubs.acs.org
ZS Petrović, J Budinski-Simendić, T Malavašić… - Polymer, 1990 - Elsevier
Determination of conversion in the polycondensation of polyfunctional monomers above the gel point is complicated by insolubility of the polymer. The use of dsc can overcome this …
Number of citations: 8 www.sciencedirect.com
S Yoon, K Ichikawa, WJ MacKnight, SL Hsu - Macromolecules, 1995 - ACS Publications
Raman spectroscopic studies of the model network derived from polypropylene oxide) with tris (4-isocyanatophenyl) thiophosphate (triisocyanate) in the presence of salt, LiClCh, …
Number of citations: 18 pubs.acs.org
K Ichikawa, L Charles, WJ MacKnight, M Watanabe… - Polymer, 1992 - Elsevier
Amorphous network polymer electrolytes were derived from poly(propylene oxide) and tris(4-isocyanatophenyl)thiophosphate complexed with lithium perchlorate. The complex …
Number of citations: 23 www.sciencedirect.com
J Shi, LC Dickinson, WJ MacKnight… - Macromolecular …, 1995 - Wiley Online Library
31 P solid‐state exchange 2D NMR and spin‐lattice relaxation times (T 1 P ) have been used to investigate the motion of a crosslink unit in model networks. The networks were formed …
Number of citations: 1 onlinelibrary.wiley.com
K Ichikawa, WJ MacKnight - Polymer, 1992 - Elsevier
Abstract Model network polymers derived from narrow distribution α,ω-dihydroxypoly(propylene oxide) and a triisocyanate, tris(4-isocyanatophenyl)thiophosphate, were used. Dielectric …
Number of citations: 17 www.sciencedirect.com
JF Shi, LC Dickinson, WJ MacKnight, JCW Chien… - …, 1993 - ACS Publications
Phosphorus-31 two-dimensional solid-state exchange NMR characterization of dynamics of crosslinks in a model network polymer Page 1 1008 Macromolecules 1993, 26, 1008-1012 …
Number of citations: 9 pubs.acs.org
J NEDBAL, J FÄHNRICH, M ILAVSKY… - … PHENOMENA DRP'94, 1994 - apps.dtic.mil
Polyurethane networks based on poly (oxypropylene) triols and diisocyanate have been used as model systems for testing the relation between the network structure and its' relaxation …
Number of citations: 0 apps.dtic.mil

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